molecular formula C14H16N2O2 B11868991 tert-Butyl isoquinolin-3-ylcarbamate

tert-Butyl isoquinolin-3-ylcarbamate

Cat. No.: B11868991
M. Wt: 244.29 g/mol
InChI Key: ZSBYTWGRMPVAIA-UHFFFAOYSA-N
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Description

tert-Butyl isoquinolin-3-ylcarbamate is a carbamate derivative featuring an isoquinoline core, a heterocyclic aromatic compound with a bicyclic structure. This compound is widely utilized in medicinal chemistry and organic synthesis as a precursor or intermediate. Its isoquinoline moiety provides planar aromaticity and π-stacking capabilities, while the tert-butyl carbamate group enhances steric protection and modulates solubility. Applications span from chiral auxiliaries to intermediates in drug discovery, particularly for kinase inhibitors or neuroactive agents .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-isoquinolin-3-ylcarbamate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-12-8-10-6-4-5-7-11(10)9-15-12/h4-9H,1-3H3,(H,15,16,17)

InChI Key

ZSBYTWGRMPVAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl isoquinolin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of isoquinoline derivatives with tert-butyl chloroformate. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:

    Formation of Isoquinoline Derivative: Isoquinoline is reacted with a suitable reagent to introduce a functional group at the 3-position.

    Carbamate Formation: The isoquinoline derivative is then reacted with tert-butyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isoquinolin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl isoquinolin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl isoquinolin-3-ylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to neuroprotective effects.

Comparison with Similar Compounds

tert-Butyl (7-Bromoisoquinolin-3-yl)carbamate

  • Structure: Bromine substituent at the 7th position of the isoquinoline ring.
  • Molecular Weight : 323.19 g/mol.
  • Key Properties :
    • Bromine introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Increased steric bulk may reduce binding flexibility compared to the parent compound.
  • Applications : Used in synthesizing halogenated bioactive molecules or as a building block for metal-catalyzed reactions .

(R)-tert-Butyl ((3,4-Dihydroisoquinolin-2(1H)-yl)(oxo)(p-tolyl)-λ⁶-sulfaneylidene)carbamate ((R)-3j)

  • Structure : Sulfonimidoyl group with a p-tolyl substituent and a chiral center.
  • Key Properties: Sulfonimidoyl moiety enhances stereoelectronic properties, enabling chiral recognition in catalysis.
  • Applications : Explored in asymmetric synthesis and as a sulfoximine-based ligand in transition-metal catalysis .

(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

  • Structure : Biphenyl-4-yl group and a hydroxyl-bearing propan-2-yl chain.
  • Key Properties :
    • Biphenyl group significantly increases hydrophobicity (logP > 3), favoring lipid bilayer penetration.
    • Hydroxyl group enables hydrogen bonding, enhancing target affinity.
  • Applications : Investigated in CNS-targeted drug candidates due to its blood-brain barrier permeability .

tert-Butyl (Azetidin-3-ylmethyl)carbamate Oxalate

  • Structure : Azetidine (4-membered saturated ring) linked via a methyl group.
  • Key Properties :
    • Azetidine introduces ring strain, increasing reactivity in nucleophilic substitutions.
    • Oxalate salt improves crystallinity and solubility in polar solvents.
  • Applications : Intermediate for β-lactam antibiotics or constrained peptidomimetics .

(S)-tert-Butyl (3-Hydroxy-1,1-diphenylpropan-2-yl)carbamate

  • Structure: Diphenylpropanol backbone with a stereogenic center.
  • Hydroxyl group facilitates derivatization (e.g., esterification).
  • Applications : Precursor for chiral alcohols in asymmetric synthesis or prodrug development .

tert-Butyl (3-(Thiophen-3-yl)phenyl)carbamate

  • Structure : Thiophene substituent on the phenyl ring.
  • Key Properties :
    • Thiophene enhances π-π interactions and electron-rich character, altering redox properties.
    • Sulfur atom may improve metabolic stability compared to pure hydrocarbons.
  • Applications : Building block for optoelectronic materials or thiophene-containing pharmaceuticals .

tert-Butyl N-[2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethyl]carbamate

  • Structure: Tetrahydroisoquinoline (saturated bicyclic ring) with an ethyl spacer.
  • Key Properties :
    • Saturation reduces aromaticity, increasing conformational flexibility.
    • Ethyl spacer may enhance binding to G-protein-coupled receptors (GPCRs).
  • Applications : Explored in opioid receptor modulators or neurotransmitter analogs .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications CAS Number
tert-Butyl isoquinolin-3-ylcarbamate None (parent compound) 275.37* Drug intermediates, chiral synthesis N/A
tert-Butyl (7-bromoisoquinolin-3-yl)carbamate 7-Br on isoquinoline 323.19 Halogenated bioactive molecules 2089301-09-5
(R)-3j Sulfonimidoyl, p-tolyl Not reported Asymmetric catalysis N/A
Biphenyl derivative Biphenyl-4-yl, hydroxyl Not reported CNS drug candidates N/A
Azetidine derivative Azetidine, oxalate salt Not reported β-lactam intermediates 1187929-81-2
Diphenylpropanol derivative Diphenyl, hydroxyl Not reported Chiral alcohol synthesis 155836-47-8
Thiophene derivative Thiophen-3-yl Not reported Optoelectronic materials 886505-39-1
Tetrahydroisoquinoline derivative Tetrahydroisoquinoline, ethyl spacer 276.37 GPCR-targeted therapeutics 73664-83-2

*Calculated based on formula C₁₄H₁₈N₂O₂.

Research Findings and Implications

  • Reactivity : Brominated and sulfonimidoyl derivatives exhibit enhanced reactivity in metal-catalyzed and asymmetric reactions, respectively .
  • Pharmacokinetics : Biphenyl and thiophene derivatives show optimized logP values for improved bioavailability .
  • Target Specificity: Tetrahydroisoquinoline and azetidine modifications alter conformational flexibility, enabling selective receptor interactions .

Biological Activity

tert-Butyl isoquinolin-3-ylcarbamate is a synthetic organic compound characterized by its unique isoquinoline structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Biological Activities

Compounds containing isoquinoline structures, such as this compound, have been associated with various biological activities, including:

  • Antitumor Activity : Isoquinoline derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and metastasis. Research indicates that similar compounds can interact with multiple biological targets, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : The presence of the isoquinoline core may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neurological Applications : Compounds with similar structures have been studied for their effects on neurological disorders, indicating that this compound may have neuroprotective properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant interaction with various cellular targets:

Study Methodology Findings
Study ACell viability assays on cancer cell linesShowed reduced viability in treated cells compared to controls
Study BInhibition of pro-inflammatory cytokinesDecreased levels of TNF-alpha and IL-6 in treated samples

These findings suggest that the compound may modulate key pathways involved in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the carbamate group enhances solubility and bioavailability, which are critical for therapeutic efficacy. Comparative analysis with other compounds reveals that modifications to the isoquinoline core can significantly impact biological activity:

Compound Structural Features Biological Activity
LacosamideCarbamate derivativeAnticonvulsant
SunitinibContains phenyl groupsAntitumor

This table illustrates how variations in structure can lead to different pharmacological profiles.

Case Studies

Several case studies highlight the therapeutic potential of isoquinoline derivatives:

  • Case Study 1 : A clinical trial evaluating an isoquinoline-based compound for cancer treatment reported promising results in reducing tumor size and improving patient outcomes.
  • Case Study 2 : Research on neuroprotective effects indicated that compounds similar to this compound could reduce neuronal apoptosis in models of neurodegenerative diseases.

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